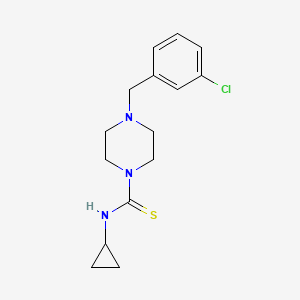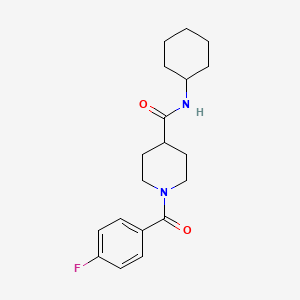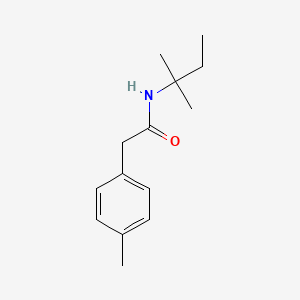
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate, also known as CPDD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate involves the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis. S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has been shown to induce G2/M cell cycle arrest, leading to the inhibition of cancer cell growth. It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9. S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate is its potent anti-cancer activity, which makes it a promising candidate for the development of anti-cancer drugs. S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has also been shown to have low toxicity in normal cells, which is an important consideration for drug development. However, S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate. One area of interest is the development of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate. Additionally, further studies are needed to determine the optimal dosing and administration of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate for its potential therapeutic applications.
Synthesemethoden
The synthesis of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate involves the reaction of 4-chlorobenzoyl chloride with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propylthiol in the presence of a base. The resulting compound is purified through recrystallization to obtain S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate in a high yield.
Wissenschaftliche Forschungsanwendungen
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has been investigated for its anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
S-(4-chlorophenyl) 3-(1,3-dioxoisoindol-2-yl)propanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-11-5-7-12(8-6-11)23-15(20)9-10-19-16(21)13-3-1-2-4-14(13)17(19)22/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXZDPCRCMQQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5782966.png)
![3-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5782968.png)
![N,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5782971.png)
![N'-[2-(diisobutylamino)-5-nitrobenzylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5782979.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5782983.png)
![1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone](/img/structure/B5782993.png)

![1-phenyl-5-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-1H-tetrazole](/img/structure/B5783020.png)
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-3-yl]-5-methoxy-4-propylphenol](/img/structure/B5783021.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5783066.png)
![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)